14-(4-acetylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one
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Overview
Description
3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines multiple aromatic rings and heteroatoms, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce functional groups like halogens or alkyl chains .
Scientific Research Applications
Chemistry
In chemistry, 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer and antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines and to act against bacterial strains .
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile candidate for applications in materials science .
Mechanism of Action
The mechanism of action of 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of cellular processes such as DNA replication or protein synthesis. The exact pathways involved can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine and thienoquinoline derivatives, such as:
- 1,2,4-triazino[4,3-a]quinoxalines
- Thieno[3,4-b]pyrazine-based compounds
Uniqueness
What sets 3-(4-acetylphenyl)[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one apart is its unique combination of structural features, which allows for a wide range of chemical modifications and applications. Its ability to act as both an electron donor and acceptor makes it particularly valuable in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C20H12N4O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
14-(4-acetylphenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C20H12N4O2S/c1-11(25)12-6-8-14(9-7-12)24-20(26)18-17(22-23-24)15-10-13-4-2-3-5-16(13)21-19(15)27-18/h2-10H,1H3 |
InChI Key |
LVFILXGIDSGOIH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC5=CC=CC=C5N=C4S3)N=N2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC5=CC=CC=C5N=C4S3)N=N2 |
Origin of Product |
United States |
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